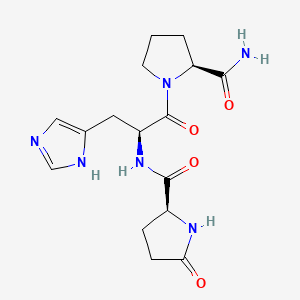
Reactive Red 35
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Reactive Red 35 is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process involves the following steps:
Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Industrial Production Methods: Industrial production of Reactive Red 35 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions .
化学反応の分析
Types of Reactions: Reactive Red 35 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: Reactive Red 35 can undergo nucleophilic substitution reactions due to the presence of reactive groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines under alkaline conditions.
Major Products Formed:
Oxidation: Various oxidized azo compounds.
Reduction: Aromatic amines such as aniline derivatives.
Substitution: Substituted azo compounds with different functional groups.
科学的研究の応用
Reactive Red 35 has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and photodegradation processes.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, wastewater treatment, and environmental remediation.
作用機序
The mechanism of action of Reactive Red 35 involves its interaction with various molecular targets:
Photodegradation: Under sunlight, Reactive Red 35 undergoes photodegradation, leading to the formation of reactive oxygen species that degrade the dye.
Biodegradation: Microorganisms such as Pseudomonas aeruginosa can degrade Reactive Red 35 through enzymatic pathways involving oxidoreductase enzymes.
類似化合物との比較
Reactive Red 195: Another azo dye with similar applications but different chemical structure.
Reactive Orange 16: A structurally similar azo dye used in textile dyeing.
Uniqueness of Reactive Red 35: Reactive Red 35 is unique due to its specific vinyl sulfone group, which enhances its reactivity and binding efficiency in textile applications. Its vibrant color and stability make it a preferred choice in various industrial processes .
特性
CAS番号 |
12226-12-9 |
|---|---|
分子式 |
C12H24N2 |
分子量 |
0 |
同義語 |
C.I. Reactive Red 35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





